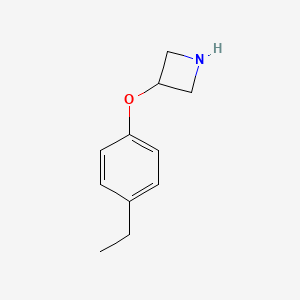

3-(4-Ethylphenoxy)azetidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-ethylphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-9-3-5-10(6-4-9)13-11-7-12-8-11/h3-6,11-12H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCOSJJUTZQWWEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Ethylphenoxy Azetidine

Strategies for Azetidine (B1206935) Ring Construction

Intramolecular Aminolysis Approaches to Azetidines

Intramolecular aminolysis is a key strategy for forming the azetidine ring, involving the cyclization of a linear precursor containing both an amine and a reactive electrophilic site. This approach leverages the proximity of the reacting groups to facilitate the formation of the strained four-membered ring.

A notable advancement in azetidine synthesis is the use of lanthanoid catalysts to promote the intramolecular aminolysis of epoxy amines. nih.govdntb.gov.uanih.gov Specifically, Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been identified as an effective catalyst for the regioselective cyclization of cis-3,4-epoxy amines to yield 3-hydroxyazetidines. frontiersin.orgbohrium.com This reaction is significant because the aminolysis of epoxides can be challenging due to the high basicity of the amine nucleophile, which can quench the acid catalysts needed to activate the epoxide. nih.govfrontiersin.org

The La(OTf)₃ catalyst facilitates a C3-selective intramolecular aminolysis, leading to the formation of the desired azetidine ring in high yields. frontiersin.org This method demonstrates broad functional group tolerance, proving effective even with substrates containing acid-sensitive groups like Boc, PMB, and TBS, as well as coordinative functionalities such as nitriles and sulfides. frontiersin.org The reaction typically proceeds under reflux conditions in a solvent like 1,2-dichloroethane (B1671644) (DCE). frontiersin.orgbohrium.com

Computational studies suggest that the coordination of the lanthanum(III) ion to the substrate plays a crucial role in determining the regioselectivity of the aminolysis, favoring the formation of the azetidine ring from cis-epoxy amines. nih.govfrontiersin.org

Table 1: Examples of La(OTf)₃-Catalyzed Azetidine Synthesis

| Substrate (cis-3,4-epoxy amine) | Protecting Group (R) | Product (Azetidine) | Yield (%) |

|---|---|---|---|

| N-benzyl-4,5-epoxy-hexan-1-amine | Benzyl (B1604629) | 1-benzyl-3-ethyl-azetidin-3-ol | 81 |

| N-(4-methoxybenzyl)-4,5-epoxy-hexan-1-amine | 4-Methoxybenzyl (PMB) | 3-ethyl-1-(4-methoxybenzyl)azetidin-3-ol | 91 |

| tert-butyl (4,5-epoxyhexyl)carbamate | Boc | tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate | 93 |

| N-allyl-4,5-epoxy-hexan-1-amine | Allyl | 1-allyl-3-ethyl-azetidin-3-ol | 65 |

Data compiled from studies on La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines. frontiersin.org

A more traditional and widely utilized method for constructing the azetidine ring is through intramolecular SN2 (bimolecular nucleophilic substitution) reactions. nih.govfrontiersin.org This strategy involves a nucleophilic attack by a nitrogen atom on a carbon atom that is bonded to a suitable leaving group, resulting in the displacement of the leaving group and the formation of the cyclic amine. nih.gov

The precursor for this cyclization is typically a γ-amino alcohol or its derivative. The hydroxyl group is converted into a good leaving group, such as a halide (e.g., iodide, bromide) or a sulfonate ester (e.g., mesylate, tosylate), to facilitate the nucleophilic attack by the amine. nih.govfrontiersin.org The reaction is generally carried out in the presence of a base to ensure the amine is in its more nucleophilic, deprotonated state. The efficiency of the cyclization depends on factors such as the nature of the leaving group, the solvent, and the substitution pattern on the carbon chain.

This method is a versatile approach for preparing a wide range of substituted azetidines and remains a cornerstone of azetidine synthesis. nih.gov

Cycloaddition Reactions for Azetidine Scaffold Assembly

Cycloaddition reactions offer a powerful and convergent approach to the azetidine scaffold by forming two new bonds in a single step. These reactions typically involve the combination of two unsaturated molecules or different parts of the same molecule.

The aza Paternò–Büchi reaction is the photochemical [2+2] cycloaddition of an imine and an alkene, yielding an azetidine. nih.govrsc.org This reaction is considered one of the most direct and atom-economical methods for synthesizing the azetidine ring. researchgate.netrsc.org The process is initiated by the photoexcitation of the imine to an excited state, which then reacts with the alkene. nih.gov

Despite its potential, the application of the aza Paternò–Büchi reaction has faced limitations. nih.govresearchgate.net Challenges include competing side reactions such as the E/Z isomerization of the imine upon photoirradiation. rsc.org To overcome this, many successful examples have utilized cyclic imines or intramolecular variants where the imine and alkene are tethered, thereby increasing the efficiency of the desired cycloaddition. nih.govrsc.org Recent developments have expanded the reaction's scope, for instance, by using N-(arylsulfonyl)imines which can undergo stereospecific cycloadditions with styrenyl alkenes. rsc.org Furthermore, visible light-mediated protocols using triplet energy transfer catalysis have enabled the reaction to proceed with acyclic oximes, broadening the synthetic utility of this method. nih.gov

The [2+2] cycloaddition is a broader category of reactions that includes the aza Paternò–Büchi reaction and other related transformations for azetidine synthesis. nih.gov A prominent example is the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene (B1206846) and an imine to form a β-lactam (azetidin-2-one). mdpi.com While the product is an oxidized form of azetidine, β-lactams are crucial intermediates that can be reduced to the corresponding azetidines. magtech.com.cn The reaction is believed to proceed through a two-step mechanism involving a zwitterionic intermediate. mdpi.com

Other variations of [2+2] cycloadditions for azetidine synthesis have also been developed. Metal-catalyzed or thermal [2+2] cycloadditions between imines and electron-rich or strained alkenes, such as methylenecyclopropanes, can produce functionalized azetidines. organic-chemistry.org These cycloaddition strategies provide a powerful means for rapidly assembling the four-membered ring with control over substitution and stereochemistry. researchgate.netresearchgate.net

Reductive and Electrophilic Cyclization Strategies

Cyclization reactions are a cornerstone of heterocyclic synthesis. For azetidines, both reductive and electrophilic pathways have been explored to form the strained four-membered ring.

The reductive cyclization of β-haloalkylimines is a known method for the formation of the azetidine ring. organic-chemistry.org This strategy involves the intramolecular cyclization of an imine that has a halogen atom positioned on the β-carbon of the alkyl substituent. The reaction typically proceeds via reduction of the imine to the corresponding amine, which then undergoes intramolecular nucleophilic substitution to displace the halide and form the azetidine ring.

The general transformation can be represented as follows: A β-haloalkylamine, often generated in situ from the corresponding imine, cyclizes to form the azetidine ring. The choice of reducing agent is critical to the success of this reaction, as it must selectively reduce the imine without promoting side reactions. This method is a direct approach to the azetidine core, relying on the formation of a C-N bond. organic-chemistry.org

| Reactant Type | Reagents | Product | Ref. |

| β-haloalkylimine | Reducing Agent (e.g., NaBH₄) | Azetidine | organic-chemistry.org |

Iodocyclization of homoallylamines is an effective electrophilic cyclization method for constructing functionalized azetidines. This reaction proceeds by treating a homoallylamine with an iodine source. The iodine acts as an electrophile, activating the double bond and leading to an intramolecular attack by the nitrogen atom. This process typically yields 2-(iodomethyl)azetidine derivatives stereoselectively and in high yield. researchgate.net The reaction is often carried out at room temperature. It has been shown that temperature can influence the outcome, with higher temperatures sometimes favoring the formation of the isomeric 3-iodopyrrolidine (B174656) through thermal rearrangement of the initially formed azetidine.

The resulting 2-(iodomethyl)azetidine can be a versatile intermediate for further functionalization. The general scheme for this reaction involves the treatment of a homoallylamine with molecular iodine and a base.

| Substrate | Reagent | Conditions | Product | Yield |

| Homoallylamine | I₂, NaHCO₃ | CH₂Cl₂, rt | 2-(Iodomethyl)azetidine derivative | High |

Metal-Catalyzed Coupling and Functionalization Reactions

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of functionalized azetidines is no exception. These methods offer powerful tools for creating specific C-C and C-heteroatom bonds on the azetidine scaffold.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, typically employed for the formation of carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex. wikipedia.orglibretexts.org While this reaction is not the standard method for forming the carbon-oxygen bond required for 3-(4-Ethylphenoxy)azetidine, related palladium-catalyzed systems, such as the Buchwald-Hartwig amination, are extensively used for C-N and C-O bond formation. wikipedia.orglibretexts.orgacsgcipr.orgchemrxiv.orgnih.gov

For the specific synthesis of a 3-aryloxyazetidine, a more relevant transformation is the copper-catalyzed Ullmann condensation or the palladium-catalyzed Buchwald-Hartwig O-arylation. wikipedia.orgorganic-chemistry.orgnih.govgatech.edu These reactions would involve the coupling of a 3-haloazetidine or 3-hydroxyazetidine derivative with 4-ethylphenol (B45693). For instance, an N-protected 3-iodoazetidine (B8093280) could be coupled with 4-ethylphenol in the presence of a copper catalyst and a suitable base to form the desired C-O linkage. organic-chemistry.org

| Coupling Partners | Catalyst System | Product Type | Ref. |

| Aryl Halide, Amine/Alcohol | Pd(0) complex, Ligand, Base | Aryl Amine/Ether | wikipedia.orglibretexts.org |

| 3-Haloazetidine, Phenol (B47542) | Cu(I) salt, Ligand, Base | 3-Phenoxyazetidine | wikipedia.orgorganic-chemistry.org |

1-Azabicyclo[1.1.0]butane (ABB) is a highly strained molecule that serves as a valuable precursor for the synthesis of 3-substituted azetidines. nih.govorganic-chemistry.orgresearchgate.netresearchgate.netnih.gov The high ring strain of ABB facilitates the cleavage of the central C-N bond, allowing for the introduction of a variety of substituents at the 3-position. A general method involves the direct alkylation of ABB with organometal reagents in the presence of a copper catalyst, such as Cu(OTf)₂. nih.govorganic-chemistry.orgresearchgate.net This approach has been successfully used to prepare azetidines bearing alkyl, allyl, vinyl, and benzyl groups at the 3-position. nih.gov

The reaction of ABB with a nucleophile, such as the phenoxide derived from 4-ethylphenol, would be a direct route to this compound. The reaction would likely proceed via nucleophilic attack at the C3 position of the N-activated azabicyclobutane, leading to the opening of the strained bicyclic system and the formation of the desired 3-substituted azetidine.

| Electrophile | Nucleophile | Catalyst | Product | Ref. |

| 1-Azabicyclo[1.1.0]butane (ABB) | Organometal Reagent | Cu(OTf)₂ | 3-Substituted Azetidine | nih.govorganic-chemistry.orgresearchgate.net |

Modern synthetic methods have introduced novel catalytic systems for azetidine synthesis. Zirconium-catalyzed reactions, such as the reaction of ethylmagnesium chloride with imines in the presence of a Zr catalyst, can produce C,N-dimagnesiated compounds. These intermediates can be trapped with electrophiles to yield various nitrogen-containing heterocycles, including azetidines. organic-chemistry.org Another related method is the zirconium-catalyzed hydroaminoalkylation of alkenes. researchgate.net

Electrochemistry offers a powerful and green alternative for the synthesis of azetidines. An electro-catalytic intramolecular hydroamination of allylic sulfonamides has been developed. organic-chemistry.orgnih.govacs.org This method combines cobalt catalysis with electrochemical oxidation to generate a key carbocationic intermediate, which then undergoes intramolecular C-N bond formation to yield the azetidine ring. organic-chemistry.orgnih.govacs.org This technique has been shown to be effective for a range of substrates and tolerates various functional groups. organic-chemistry.org

| Method | Catalyst | Precursor | Key Feature | Ref. |

| Zr-Catalyzed Reaction | Zirconium Complex | Imine + EtMgCl | Formation of C,N-dimagnesiated intermediate | organic-chemistry.org |

| Electro-catalytic Hydroamination | Cobalt Complex | Allylic Sulfonamide | Electrochemical generation of carbocation | organic-chemistry.orgnih.govacs.org |

Alternative Synthetic Routes to Azetidines

The construction of the four-membered azetidine ring is a key challenge in heterocyclic chemistry. rsc.org Its synthesis is driven by overcoming significant ring strain. rsc.org Various methodologies have been developed to access this important structural motif, which is present in numerous biologically active compounds. rsc.orgfrontiersin.org Common strategies often involve intramolecular SN2 reactions where a nitrogen atom displaces a leaving group to form the ring. frontiersin.orgnih.gov

A direct and effective method for preparing 1,3-disubstituted azetidines involves the alkylation of primary amines using bis-triflates derived from 2-substituted-1,3-propanediols. organic-chemistry.orgnih.gov This transformation is typically conducted as a one-pot synthesis, which enhances its efficiency. nih.gov The bis-triflate of the propanediol (B1597323) species is generated in situ and acts as the alkylating agent for the primary amine. organic-chemistry.orgnih.gov A significant advantage of this method is that elimination of the alkylating reagent is generally not a major side reaction. nih.gov The scope of this methodology has been explored with a variety of primary amine nucleophiles and different 2-substituted-1,3-propanediols. nih.gov

Table 1: Comparison of Azetidine Synthetic Routes

| Method | Description | Key Features | Reference |

|---|---|---|---|

| Alkylation with Bis-Triflates | A primary amine is alkylated with a bis-triflate of a 2-substituted-1,3-propanediol. | One-pot synthesis; direct formation of 1,3-disubstituted azetidines; minimal elimination byproducts. | organic-chemistry.orgnih.gov |

| Microwave-Assisted Cyclocondensation | Cyclocondensation of precursors like alkyl dihalides and primary amines in an aqueous medium under microwave irradiation. | Accelerated reaction times (minutes vs. hours); improved yields; use of environmentally benign solvents like water. | organic-chemistry.orgresearchgate.net |

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, including the formation of heterocyclic compounds like azetidines. researchgate.netmdpi.com One-pot cyclocondensation reactions between alkyl dihalides and primary amines can be efficiently carried out in an alkaline aqueous medium under microwave irradiation to yield nitrogen-containing heterocycles. organic-chemistry.org This technology has been shown to dramatically reduce reaction times from hours to minutes. mdpi.comwikipedia.org For instance, the synthesis of simple azetidines from 3-(ammonio)propyl sulfates in water can be completed in as little as 15 minutes with microwave heating, producing analytically pure products in good yields. researchgate.net The ability of microwave irradiation to superheat solvents like water in sealed vessels allows reactions to be conducted at temperatures above their normal boiling point, which can significantly improve reaction rates and yields. researchgate.net

Convergent and Linear Synthetic Pathways to this compound

For this compound, the most logical and efficient approach is a convergent synthesis. This involves the separate preparation of the 4-ethylphenol moiety and a protected, functionalized azetidine precursor, followed by their coupling in a final, key bond-forming step.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the most logical retrosynthetic disconnection is the C-O ether bond.

This primary disconnection breaks the target molecule into two key synthons: a 4-ethylphenoxide nucleophile and a 3-azetidinyl electrophile (or their synthetic equivalents). This immediately suggests a convergent strategy.

Synthetic Equivalent 1 : 4-Ethylphenol, a readily available commercial compound.

Synthetic Equivalent 2 : A protected 3-substituted azetidine. This could be N-protected 3-hydroxyazetidine (for a Mitsunobu reaction) or an N-protected azetidine bearing a good leaving group at the C3 position, such as 3-iodoazetidine or 3-tosyloxyazetidine (for a Williamson synthesis). The nitrogen of the azetidine is typically protected, often with a tert-butoxycarbonyl (Boc) group, to prevent side reactions and improve handling.

A further disconnection of the azetidine precursor (e.g., N-Boc-3-hydroxyazetidine) reveals simpler starting materials. For instance, azetidines can be synthesized from precursors like 2-substituted-1,3-propanediols. organic-chemistry.org

Proposed Synthetic Sequences and Intermediate Compounds

Based on the retrosynthetic analysis, two primary convergent synthetic sequences are proposed. Both routes begin with a protected azetidine precursor, most commonly N-Boc-3-hydroxyazetidine.

Sequence 1: Williamson Ether Synthesis

This pathway involves converting the hydroxyl group of the azetidine precursor into a better leaving group before coupling with 4-ethylphenol.

Activation of Azetidine : N-Boc-3-hydroxyazetidine is reacted with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine (B92270) to form the intermediate N-Boc-3-tosyloxyazetidine . Alternatively, it can be converted to N-Boc-3-iodoazetidine using reagents like iodine, triphenylphosphine, and imidazole.

Phenoxide Formation : 4-Ethylphenol is treated with a strong base such as sodium hydride (NaH) in an aprotic solvent like THF or DMF to generate sodium 4-ethylphenoxide .

Coupling : The two intermediates, N-Boc-3-tosyloxyazetidine and sodium 4-ethylphenoxide, are reacted together. The phenoxide displaces the tosylate group via an S_N2 reaction to form N-Boc-3-(4-ethylphenoxy)azetidine .

Deprotection (Optional) : If the final unprotected azetidine is desired, the Boc group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

Sequence 2: Mitsunobu Reaction

This sequence offers a more direct coupling of the alcohol and phenol.

Reaction Setup : N-Boc-3-hydroxyazetidine , 4-ethylphenol , and triphenylphosphine (PPh₃) are dissolved in a suitable aprotic solvent, typically THF. organic-synthesis.com

Coupling : The mixture is cooled (often to 0 °C), and diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) is added dropwise. wikipedia.orgorganic-synthesis.com The reaction is then typically allowed to warm to room temperature and stirred for several hours until completion, yielding N-Boc-3-(4-ethylphenoxy)azetidine .

Deprotection (Optional) : As in the Williamson route, the Boc group can be subsequently removed with strong acid.

Optimization of Reaction Conditions for Yield, Selectivity, and Efficiency

Optimizing reaction parameters is crucial for maximizing yield, minimizing side products, and ensuring efficient conversion.

For the Williamson Ether Synthesis:

The efficiency of this S_N2 reaction is highly dependent on several factors. Aprotic polar solvents like DMF and acetonitrile (B52724) are preferred as they solvate the cation of the phenoxide without strongly solvating the nucleophilic anion, thus increasing its reactivity. wikipedia.org Protic solvents can slow the reaction rate. Temperature also plays a key role; typical reactions are conducted between 50-100 °C to ensure a reasonable reaction rate without promoting elimination side reactions. wikipedia.orgbyjus.com The choice of base and leaving group is also critical for achieving high yields.

Table 1: Illustrative Optimization Parameters for Williamson Ether Synthesis

| Parameter | Condition A | Condition B | Condition C | Expected Outcome |

|---|---|---|---|---|

| Base | K₂CO₃ | NaH | Cs₂CO₃ | NaH is a stronger, non-nucleophilic base providing faster, irreversible phenoxide formation. Cs₂CO₃ can enhance nucleophilicity ("caesium effect"). |

| Solvent | Ethanol (Protic) | Acetonitrile (Aprotic) | DMF (Aprotic) | Aprotic solvents like Acetonitrile and DMF generally give higher yields and faster rates for S_N2 reactions compared to protic solvents. aiche.org |

| Temperature | 25 °C (RT) | 60 °C | 100 °C | Increasing temperature accelerates the reaction rate, but excessively high temperatures may increase the risk of elimination side products. wikipedia.org |

| Leaving Group | -Cl | -OTs | -I | Reactivity follows the order I > OTs > Cl. Iodide is an excellent leaving group, leading to faster reaction times and potentially higher yields. francis-press.com |

For the Mitsunobu Reaction:

Key variables in the Mitsunobu reaction include the choice of azodicarboxylate, solvent, temperature, and the order of reagent addition. DIAD is often preferred over DEAD due to its lower sensitivity and the formation of byproducts that are sometimes easier to remove. THF is the most common solvent. commonorganicchemistry.com Reactions are typically initiated at 0 °C to control the initial exothermic reaction between the phosphine (B1218219) and the azodicarboxylate, then warmed to room temperature. wikipedia.org The standard order of addition is to combine the alcohol, phenol, and phosphine before adding the azodicarboxylate. organic-synthesis.com

Table 2: Illustrative Optimization Parameters for Mitsunobu Reaction

| Parameter | Condition A | Condition B | Condition C | Expected Outcome |

|---|---|---|---|---|

| Azodicarboxylate | DEAD | DIAD | DBAD | DIAD is generally preferred for its stability and ease of byproduct removal. DBAD (di-tert-butyl azodicarboxylate) can be useful when byproducts are difficult to separate. |

| Solvent | DCM | Toluene | THF | THF is the most commonly used and generally effective solvent. Toluene can be used for reactions requiring higher temperatures. commonorganicchemistry.comnih.gov |

| Temperature | 0 °C to RT | RT | Reflux | Starting at 0 °C controls the initial exotherm. For sterically hindered substrates, refluxing may be necessary to drive the reaction to completion, though it can increase side products. nih.govresearchgate.net |

| Reagent Ratio (Alcohol:Nu:PPh₃:DIAD) | 1:1:1:1 | 1:1.2:1.2:1.2 | 1:1.5:1.5:1.5 | Using a slight excess (1.2-1.5 eq.) of the nucleophile and reagents can help drive the reaction to completion, especially if the alcohol is precious. organic-synthesis.com |

Advanced Methodologies in Azetidine Chemistry Applicable to 3 4 Ethylphenoxy Azetidine

Catalysis in Azetidine (B1206935) Synthesis

Catalysis provides a powerful tool for the construction of the strained four-membered azetidine ring with high levels of control and efficiency. The application of Lewis acid and transition metal catalysts is particularly relevant for creating substituted azetidines.

Lewis acid catalysis is instrumental in activating substrates for cyclization reactions to form azetidines. Lanthanoid trifluoromethanesulfonates, or lanthanoid triflates (Ln(OTf)₃), have emerged as exceptionally effective catalysts for the regioselective ring-opening of epoxides, a key strategy for synthesizing substituted azetidines. nih.gov This is significant because the high basicity of amine nucleophiles can often quench standard acid catalysts used to activate epoxides. nih.gov

Researchers have demonstrated that Lanthanum (III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) can catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce 3-hydroxyazetidines in high yields. nih.gov This C3-selective cyclization is crucial as it provides a direct route to 3-substituted azetidines, a core feature of 3-(4-Ethylphenoxy)azetidine. The resulting hydroxyl group at the 3-position can then be further functionalized, for instance, through an etherification reaction (e.g., a Williamson ether synthesis or a Mitsunobu reaction) with 4-ethylphenol (B45693) to yield the target compound. The reaction tolerates a variety of functional groups, highlighting its versatility. nih.gov

Another approach involves the cooperative action of Brønsted and Lewis acids to catalyze the ring-opening of azetidines with organotrifluoroborate salts. organic-chemistry.org While this method functionalizes an existing azetidine ring rather than forming it, it demonstrates the utility of Lewis acid catalysis in manipulating these four-membered heterocycles to introduce substituents at the β and γ positions relative to the nitrogen atom. organic-chemistry.org

| Catalyst Type | Example Catalyst | Substrate | Product | Key Advantages |

| Lewis Acid | Lanthanum (III) trifluoromethanesulfonate (La(OTf)₃) | cis-3,4-epoxy amines | 3-Hydroxyazetidines | High regioselectivity for C3-substitution, tolerance of acid-sensitive functional groups. nih.gov |

| Cooperative Acid | Brønsted/Lewis Acid | Azetidines and Organotrifluoroborates | γ,γ-substituted amines | Transition-metal-free, high diastereoselectivity, scalable. organic-chemistry.org |

Transition metals, particularly copper, offer unique catalytic pathways for azetidine synthesis through radical-based mechanisms. A photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes has been developed to produce highly substituted azetidines. the-innovation.orgnih.gov This [3+1] radical cascade cyclization involves the generation of an α-aminoalkyl radical, which is then trapped by an alkyne. nih.gov The subsequent cyclization forms the azetidine ring, often creating complex structures with vicinal tertiary-quaternary centers. nih.gov This method provides a convergent approach where the components that will form the azetidine ring and its substituents are brought together in a single, efficient process.

For a molecule like this compound, this strategy could be adapted by selecting an appropriately substituted alkyne that incorporates the 4-ethylphenoxy moiety or a precursor to it. Copper catalysis is also employed in various other transformations, including the azidation of C-H bonds and the coupling of aryl halides with sodium azide, showcasing its broad utility in nitrogen-containing heterocycle synthesis. mdpi.com

| Catalyst System | Reaction Type | Reactants | Product | Key Features |

| Photo-induced Copper | [3+1] Radical Annulation | Aliphatic amines, Alkynes | Substituted Azetidines | Forms complex scaffolds, creates quaternary centers, proceeds via radical cascade. the-innovation.orgnih.gov |

| Copper(I) | Imine/Azidation | C-alkenyl O-benzoyl oximes, TMS-N₃ | Azetidines | Involves reductive N-O bond cleavage and C-N bond formation. mdpi.com |

Photochemical and Electrochemical Synthetic Transformations

Photochemistry and electrochemistry represent modern, energy-efficient tools for driving chemical reactions, including the formation of strained ring systems like azetidines.

The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is one of the most direct methods for synthesizing the azetidine core. rsc.org Recent advancements have enabled this reaction using visible light, which is less damaging and more energy-efficient than traditional UV irradiation. researchgate.netnih.gov This approach allows for the construction of densely functionalized azetidines in a scalable manner. nih.gov For this compound, this could involve the photocycloaddition of an imine with an alkene such as 4-ethylphenoxyethene. The regiochemistry of the addition would be a critical factor to control in order to achieve the desired 3-substitution pattern.

Electrochemical methods are also emerging for azetidine synthesis. For example, an electrocatalytic intramolecular hydroamination of allylic sulfonamides, using cobalt catalysis merged with electricity, enables the regioselective formation of the azetidine ring through a C-N bond formation.

| Method | Reaction Name/Type | Substrates | Key Advantage |

| Photochemical | aza Paternò–Büchi Reaction | Imine, Alkene | Direct [2+2] cycloaddition to form the azetidine ring; can be mediated by visible light. rsc.orgresearchgate.net |

| Photochemical | 4π Electrocyclisation | 1,2-Dihydropyridines | Forms azetidine-bearing "Dewar heterocycles" as synthetic intermediates. nottingham.ac.uknottingham.ac.uk |

| Electrochemical | Intramolecular Hydroamination | Allylic Sulfonamides | Merges cobalt catalysis with electricity for regioselective C-N bond formation. |

Application of Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers substantial advantages over traditional batch processing, particularly for scalability, safety, and process control. azolifesciences.compharmasalmanac.com This technology is highly applicable to azetidine synthesis, especially when dealing with unstable intermediates or highly exothermic reactions. rsc.orgd-nb.info

A continuous flow synthesis of 3-substituted azetidines has been developed using N-Boc-3-iodoazetidine as a common precursor. nih.gov In this process, a lithiated azetidine intermediate is generated and functionalized under flow conditions at temperatures much higher than what is feasible in batch processing. nih.gov This enhanced control prevents decomposition and improves yield. Such a platform could be directly applied to the synthesis of this compound by using a suitable 4-ethylphenoxide nucleophile to displace the iodide.

Flow technology also synergizes well with other modern synthetic methods. Continuous flow photochemical reactors, for instance, have been used to synthesize azetidine-bearing structures with productivities significantly higher than batch methods. nottingham.ac.uknottingham.ac.uk The high surface-area-to-volume ratio in microreactors allows for efficient irradiation and heat transfer, improving reaction efficiency and safety. pharmasalmanac.com

Principles of Green Chemistry in the Synthesis of Azetidine Compounds

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. atiner.gr These principles are highly relevant to the advanced methodologies discussed for azetidine synthesis.

Energy Efficiency : Photochemical and electrochemical methods often operate at ambient temperature and pressure, reducing the energy demands associated with heating and cooling required in conventional synthesis. pace.edu The use of visible light photocatalysis instead of high-energy UV sources is a prime example. researchgate.net

Catalysis over Stoichiometric Reagents : The use of catalytic amounts of Lewis acids (e.g., La(OTf)₃) or transition metals (e.g., copper salts) is inherently greener than using stoichiometric reagents, as it minimizes waste. nih.govthe-innovation.org

Safer Solvents and Auxiliaries : Flow chemistry can enable the use of more environmentally benign solvents. For example, cyclopentylmethyl ether (CPME) has been used as a sustainable solvent in the flow synthesis of azetidines. nih.gov

Atom Economy : Reactions like the [2+2] photocycloaddition (aza Paternò–Büchi reaction) are highly atom-economical, as all atoms of the reactants are incorporated into the product, generating minimal waste. rsc.org

Hazard Prevention : Continuous flow processing minimizes the volume of hazardous reagents and unstable intermediates present at any given time, significantly improving the safety profile of a reaction. d-nb.info This is particularly important when working with strained, high-energy molecules like azetidines.

By integrating these advanced catalytic, photochemical, and continuous processing techniques, the synthesis of this compound and related compounds can be achieved in a more efficient, scalable, and environmentally responsible manner.

Investigation of Biological Activities of Azetidine Derivatives Through in Vitro and in Silico Methodologies

Azetidine (B1206935) Scaffold as a Structural Motif in Bioactive Compounds

The azetidine ring is a privileged structural motif found in numerous bioactive compounds, conferring advantageous physicochemical properties such as improved metabolic stability, solubility, and receptor binding affinity. Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, which can be crucial for molecular recognition at biological targets. The inclusion of the azetidine moiety in drug candidates can lead to enhanced potency and selectivity.

Several FDA-approved drugs and clinical candidates incorporate the azetidine scaffold, highlighting its therapeutic importance. For instance, Azelnidipine is a calcium channel blocker used for the treatment of hypertension, and Cobimetinib is a kinase inhibitor approved for use in melanoma. These examples underscore the versatility of the azetidine ring in targeting a diverse range of protein classes. The inherent strain of the four-membered ring can also be harnessed for synthetic transformations, allowing for the development of novel and complex molecular architectures.

The broad spectrum of pharmacological activities associated with azetidine derivatives is extensive and includes:

Anticancer

Antibacterial

Antimicrobial

Antischizophrenic

Antimalarial

Antiobesity

Anti-inflammatory

Antidiabetic

Antiviral

Antioxidant

Analgesic

Dopamine antagonist activities

This wide range of biological effects makes the azetidine scaffold a highly attractive starting point for drug discovery programs.

In Vitro Assessments of Biological Activity for Azetidine Analogues

In vitro assays are fundamental to the initial stages of drug discovery, providing a controlled environment to assess the biological activity of a compound without the complexities of a whole organism. For azetidine derivatives, a variety of in vitro systems are employed to elucidate their mechanism of action and potency.

Biochemical assays are utilized to directly measure the interaction of a compound with its molecular target, such as a receptor. Radioligand binding assays are a common technique to determine the affinity of a ligand for a receptor.

For example, a study on a ³H-labeled azetidine analogue of nicotine, (+/-)-[³H]-1-methyl-2-(3-pyridyl)-azetidine, investigated its binding to nicotinic receptors in rat brain membranes. Scatchard analysis of the binding data revealed a curvilinear plot, indicating the presence of two distinct binding sites with high and low affinities.

| Radioligand | Receptor | Tissue | Kd (High Affinity) | Bmax (High Affinity) | Kd (Low Affinity) | Bmax (Low Affinity) |

| (+/-)-[³H]-1-methyl-2-(3-pyridyl)-azetidine | Nicotinic Receptor | Rat Brain | 7 x 10⁻¹¹ M | 0.3 x 10⁻¹⁴ mol/mg protein | 1.7 x 10⁻⁹ M | 2.5 x 10⁻¹⁴ mol/mg protein |

This table presents data for an azetidine analogue of nicotine, illustrating the methodology for determining receptor binding affinities.

This study also correlated the higher affinity binding site with the compound's psychotropic potency, suggesting that this interaction is key to its biological effect.

Another example involves the characterization of azetidine-2,3-dicarboxylic acid stereoisomers at NMDA receptors. A radioligand binding assay using [³H]CGP39653 was employed to determine the binding affinities of these compounds, with L-trans-ADC showing the highest affinity.

| Compound | Receptor | Ki |

| L-trans-ADC | NMDA Receptor | 10 µM |

| D-cis-ADC | NMDA Receptor | 21 µM |

| L-cis-ADC | NMDA Receptor | >100 µM |

| D-trans-ADC | NMDA Receptor | 90 µM |

This table showcases the binding affinities of azetidine-2,3-dicarboxylic acid stereoisomers to NMDA receptors.

Azetidine derivatives have been extensively studied as modulators of enzyme activity. In these assays, the effect of a compound on the catalytic activity of a purified enzyme is measured.

One area of significant interest is the inhibition of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. A series of azetidinimines have been identified as potent, non-covalent inhibitors of several clinically relevant carbapenemases.

| Compound | Enzyme | Ki |

| 7dfm | KPC-2 (Class A) | < 0.3 µM |

| 7dfm | NDM-1 (Class B) | < 0.3 µM |

| 7dfm | OXA-48 (Class D) | < 0.3 µM |

This table presents the inhibitory constants (Ki) of an azetidinimine derivative against various β-lactamases.

These findings highlight the potential of azetidine derivatives to combat antibiotic resistance.

Furthermore, azetidine amides have been discovered as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell signaling. Isothermal titration calorimetry confirmed direct, high-affinity binding of these inhibitors to STAT3.

| Compound | Target | KD |

| 7g | STAT3 | 880 nM |

| 9k | STAT3 | 960 nM |

This table shows the dissociation constants (KD) for the binding of azetidine amides to STAT3.

Cell-based assays are crucial for understanding the effect of a compound on cellular functions such as proliferation, viability, and signaling pathways.

The antiproliferative activity of novel azetidine-containing analogues of the antitumor agent TZT-1027 was evaluated against human cancer cell lines. Several of these analogues exhibited potent inhibitory effects.

| Compound | Cell Line | IC₅₀ |

| 1a | A549 (Lung Carcinoma) | 2.2 nM |

| 1a | HCT116 (Colon Carcinoma) | 2.1 nM |

This table displays the half-maximal inhibitory concentration (IC₅₀) values for an azetidine-containing TZT-1027 analogue against cancer cell lines.

In another study, the non-protein amino acid L-azetidine-2-carboxylic acid (AZE) was shown to induce pro-inflammatory and pro-apoptotic effects in BV2 microglial cells. AZE treatment led to reduced cell viability and an increase in nitric oxide release, indicating an inflammatory response.

Structure-Activity Relationship (SAR) studies are a critical component of medicinal chemistry, aiming to understand how chemical structure relates to biological activity. By systematically modifying the structure of a lead compound and evaluating the activity of the resulting analogues, researchers can identify key structural features required for potency and selectivity.

A study of azetidine derivatives as GABA uptake inhibitors provides a clear example of SAR. Researchers synthesized and evaluated a series of azetidine analogues with substitutions at the 2- and 3-positions. It was found that azetidin-2-ylacetic acid derivatives with a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety as a lipophilic residue exhibited the highest potency at the GAT-1 transporter.

| Compound | Target | IC₅₀ |

| Azetidin-2-ylacetic acid derivative with 4,4-diphenylbutenyl moiety | GAT-1 | 2.83 ± 0.67 µM |

| Azetidin-2-ylacetic acid derivative with 4,4-bis(3-methyl-2-thienyl)butenyl moiety | GAT-1 | 2.01 ± 0.77 µM |

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (12d) | GAT-3 | 15.3 ± 4.5 µM |

| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) | GAT-1 | 26.6 ± 3.3 µM |

| 3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e) | GAT-3 | 31.0 ± 4.7 µM |

This table illustrates the SAR of azetidine derivatives as GABA uptake inhibitors, showing how different substituents affect potency at GAT-1 and GAT-3 transporters.

These results demonstrate that both the position of the acidic function on the azetidine ring and the nature of the N-substituent are critical for potent and selective inhibition of GABA transporters.

In Silico Approaches to Predict and Characterize Biological Interactions

In silico methods, which utilize computer simulations, have become indispensable in modern drug discovery. These approaches can predict the binding of a ligand to its target, estimate its pharmacokinetic properties, and guide the design of new compounds.

Molecular docking is a widely used in silico technique that predicts the preferred orientation of a molecule when bound to a receptor. A study on novel azetidin-2-one (B1220530) derivatives as potential antiproliferative agents used molecular docking to investigate their binding to the epidermal growth factor receptor (EGFR) tyrosine kinase domain. The results showed that several of the designed compounds had satisfactory binding interactions within the erlotinib (B232) binding site, with some compounds exhibiting higher fitness scores than the reference ligand.

| Compound | Target | PLP Fitness Score |

| A-2 | EGFR | 77.79 |

| A-8 | EGFR | 76.68 |

| A-14 | EGFR | 71.46 |

| Erlotinib (Reference) | EGFR | 71.94 |

This table presents the docking scores of azetidin-2-one derivatives against the EGFR tyrosine kinase domain, suggesting their potential as inhibitors.

These in silico findings provide a rationale for the observed biological activity and can guide the synthesis of more potent inhibitors. Additionally, computational tools can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds, helping to identify candidates with favorable drug-like characteristics.

Molecular Docking and Dynamics Simulations for Ligand-Target Recognition in Theoretical Models

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second, typically larger, molecule, such as a protein. mdpi.comnih.gov This method is instrumental in structure-based drug design, allowing researchers to hypothesize the binding mode and affinity of a ligand like 3-(4-Ethylphenoxy)azetidine with a potential biological target. The process involves the three-dimensional structures of both the ligand and the target protein, which can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling.

The primary goal of molecular docking is to generate a series of possible conformations and orientations of the ligand within the protein's binding site and to rank them based on a scoring function. nih.gov This scoring function estimates the binding free energy, with lower scores generally indicating a more favorable interaction. For this compound, a typical molecular docking workflow would involve:

Target Selection and Preparation: Identifying potential protein targets based on the structural similarity of the ligand to known bioactive molecules or through preliminary in vitro screening. The protein structure is then prepared by adding hydrogen atoms, assigning charges, and defining the binding pocket.

Ligand Preparation: Generating a 3D conformation of this compound and optimizing its geometry.

Docking Simulation: Using software such as AutoDock, Glide, or DOCK to place the ligand into the defined binding site of the protein. The software samples a wide range of ligand conformations and orientations.

Analysis of Results: The resulting poses are ranked by their docking scores. The top-ranked poses are then visually inspected to analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues of the target protein.

A hypothetical molecular docking result for this compound with a putative protein kinase target is presented in the interactive table below.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| Kinase A | -8.5 | LYS76, GLU91, LEU129 | Hydrogen Bond, Hydrophobic |

| Kinase B | -7.9 | VAL34, ALA52, ILE145 | Hydrophobic |

| Kinase C | -9.2 | ASP167, PHE168, MET106 | Hydrogen Bond, Pi-Pi Stacking |

Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and realistic representation of the ligand-target complex. nih.govmdpi.com MD simulations track the movements of atoms and molecules over time by solving Newton's equations of motion. nih.gov This allows for the assessment of the stability of the predicted binding pose from docking and provides insights into the conformational changes that may occur upon ligand binding.

The key steps in an MD simulation of the this compound-protein complex include:

System Setup: The docked complex is placed in a simulation box, typically filled with water molecules and ions to mimic physiological conditions.

Energy Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to be constant, allowing the system to reach a stable state. This is often done in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) equilibration. protocols.io

Production Run: The simulation is run for an extended period (nanoseconds to microseconds) to collect data on the trajectory of the atoms.

Trajectory Analysis: The collected data is analyzed to evaluate the stability of the complex, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF) of the protein residues, and the specific interactions between the ligand and the protein over time.

MD simulations can help validate the docking results by confirming that the predicted binding mode is stable in a dynamic environment, thus providing greater confidence in the hypothesized ligand-target interaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fiveable.mewikipedia.orgslideshare.net The fundamental principle of QSAR is that the structural and physicochemical properties of a molecule determine its biological activity. fiveable.me For a compound like this compound, a QSAR model can be developed to predict its biological activity based on the activities of structurally similar azetidine derivatives.

The development of a QSAR model involves several key steps:

Data Set Selection: A dataset of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is compiled. This dataset is typically divided into a training set, used to build the model, and a test set, used to validate the model's predictive ability.

Descriptor Calculation: For each molecule in the dataset, a set of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure and properties, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices) properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to create a mathematical equation that correlates the molecular descriptors (independent variables) with the biological activity (dependent variable). fiveable.me

Model Validation: The developed model is rigorously validated to ensure its statistical significance and predictive power. semanticscholar.org Internal validation techniques like cross-validation are used on the training set, while external validation is performed on the test set to assess the model's ability to predict the activity of new compounds. ijsdr.org

A hypothetical QSAR model for a series of azetidine derivatives might be represented by the following equation:

log(1/IC50) = 0.5 * LogP - 0.2 * MW + 1.5 * HBD + 2.1

The statistical quality of a QSAR model is assessed by several parameters, as shown in the interactive table below.

| Statistical Parameter | Description | Typical Value for a Good Model |

| r² (Coefficient of determination) | The proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| q² (Cross-validated r²) | A measure of the model's internal predictive ability. | > 0.5 |

| pred_r² (External validation r²) | A measure of the model's predictive ability for an external test set. | > 0.5 |

Such a validated QSAR model can then be used to predict the biological activity of this compound before its synthesis and experimental testing, thus prioritizing compounds with higher predicted potency.

Cheminformatics and Virtual Screening for Novel Bioactivity Profiles

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. neovarsity.org In the context of investigating this compound, cheminformatics plays a crucial role in virtual screening, a process used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov

Virtual screening can be broadly categorized into two main approaches:

Structure-Based Virtual Screening (SBVS): This method relies on the 3D structure of the biological target. nih.gov A library of compounds is docked into the target's binding site, and the compounds are ranked based on their predicted binding affinity. neovarsity.org This approach would be used to screen a large database of compounds against a protein for which this compound is a potential ligand, or conversely, to screen this compound against a panel of different protein targets to identify potential new bioactivities (a process known as reverse docking).

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be employed. nih.gov This approach is based on the principle that structurally similar molecules are likely to have similar biological activities. neovarsity.org If a set of molecules with known activity for a particular target is available, their common structural features (a pharmacophore) can be used to search a database for other molecules that share these features, including this compound.

The virtual screening workflow for identifying novel bioactivity profiles for this compound would typically involve:

Library Preparation: A large database of chemical compounds, such as ZINC or ChEMBL, is prepared for screening. This involves standardizing chemical structures and generating 3D conformations.

Screening: Depending on the available information, either SBVS or LBVS is performed. For instance, this compound could be used as a query in a similarity search (a type of LBVS) to find known drugs with similar structures, suggesting potential shared biological activities.

Hit Selection and Filtering: The initial list of hits from the virtual screen is filtered based on various criteria, such as predicted binding affinity, pharmacophore fit, and drug-likeness properties (e.g., Lipinski's rule of five), to remove compounds that are unlikely to be good drug candidates. neovarsity.org

Experimental Validation: The most promising candidates identified through virtual screening are then prioritized for synthesis and in vitro biological testing to confirm their activity.

Through these cheminformatics and virtual screening approaches, it is possible to efficiently explore the potential biological activities of this compound against a wide range of targets, thereby accelerating the discovery of its potential therapeutic applications.

Future Research Directions and Unexplored Avenues for 3 4 Ethylphenoxy Azetidine

Development of Novel and Sustainable Synthetic Strategies

The synthesis of densely functionalized azetidines can be challenging. acs.orgchemrxiv.orgnih.gov Future research should prioritize the development of efficient, scalable, and environmentally benign synthetic routes to 3-(4-Ethylphenoxy)azetidine and its derivatives.

Key areas for exploration include:

Photochemical Methods : Visible-light-mediated reactions, such as the aza Paternò–Büchi reaction, offer a powerful strategy for constructing the azetidine (B1206935) ring under mild conditions. acs.orgnih.gov Investigating photochemical routes could provide high yields and novel regio- and stereochemical outcomes for this compound. acs.orgchemrxiv.orgnih.gov

Catalytic Approaches : The use of catalysts, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), has shown promise in the regioselective synthesis of azetidines from epoxy amines. nih.govfrontiersin.org Exploring various Lewis and Brønsted acid catalysts could lead to more efficient and selective syntheses.

Continuous Flow Synthesis : Flow chemistry presents an opportunity for safer and more scalable production of azetidine intermediates. acs.org This technology allows for precise control over reaction parameters and can handle unstable intermediates at higher temperatures than traditional batch processing, enhancing sustainability. acs.org

Strain-Release Strategies : Methods utilizing the strain release of precursors like 1-azabicyclo[1.1.0]butane (ABB) have emerged as effective ways to generate functionalized azetidines. acs.org Applying these strategies could enable the modular synthesis of a wide array of this compound analogs.

| Synthetic Strategy | Key Advantages | Research Focus |

|---|---|---|

| Photochemistry (e.g., aza Paternò–Büchi) | Mild reaction conditions, high functional group tolerance, potential for stereochemical control. acs.orgnih.gov | Development of visible-light-mediated cycloadditions using readily available precursors. |

| Lewis Acid Catalysis | High regioselectivity and yields. nih.govfrontiersin.org | Screening of lanthanide and other metal triflates for intramolecular cyclization reactions. |

| Continuous Flow Chemistry | Enhanced safety, scalability, and process control. acs.org | Adaptation of known batch syntheses to continuous flow systems for key intermediates. |

| Strain-Release Synthesis | Modular and divergent access to complex derivatives. acs.org | Reaction of functionalized organometallic reagents with strained bicyclic precursors. |

Advanced Spectroscopic and Structural Characterization Techniques for Azetidine Derivatives

A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for predicting its reactivity and potential applications. While standard techniques like NMR and IR spectroscopy are fundamental, future work should employ more advanced methods to gain deeper insights. utq.edu.iqresearchgate.net

Future characterization efforts could involve:

X-ray Crystallography : Obtaining single-crystal X-ray diffraction data would provide unambiguous confirmation of the molecular structure, including bond angles, lengths, and the conformation of the puckered azetidine ring. acs.org This is particularly important for understanding the impact of stereochemistry on the compound's physical properties. acs.orgchemrxiv.orgnih.gov

Advanced NMR Spectroscopy : Two-dimensional NMR techniques (COSY, HSQC, HMBC) can elucidate complex proton and carbon environments, especially in more elaborately functionalized derivatives.

High-Resolution Mass Spectrometry (HRMS) : HRMS is essential for confirming the elemental composition and identifying novel derivatives or products from exploratory reactions. acs.org

| Technique | Information Gained | Importance for this compound |

|---|---|---|

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, stereochemistry, and intermolecular interactions. acs.org | To definitively establish the solid-state conformation and packing, guiding materials design. |

| 2D NMR Spectroscopy | Detailed connectivity and spatial relationships between atoms. | To aid in the structural elucidation of new, more complex analogs. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass and elemental formula determination. acs.org | To confirm the identity of synthesized compounds and reaction products. |

Computational Design and Discovery of Azetidine-Based Scaffolds

Computational chemistry and in silico screening are invaluable tools for accelerating the discovery of new molecules with desired properties. nih.gov For this compound, these approaches can guide the synthesis of new derivatives for various applications.

Future research in this area should focus on:

Scaffold Hopping and Diversification : Using the this compound core as a starting point, computational models can predict novel fused, bridged, and spirocyclic ring systems. broadinstitute.orgresearchgate.net These new scaffolds can be designed to have specific three-dimensional shapes and physicochemical properties.

Property Prediction : Algorithms can be used to estimate properties such as solubility, stability, and electronic characteristics for virtual libraries of derivatives. nih.gov This allows researchers to prioritize the synthesis of compounds with the highest likelihood of success for a given application.

Conformational Analysis : The conformationally restricted nature of the azetidine ring makes it an attractive scaffold. enamine.net Computational studies can predict the preferred conformations of derivatives and how they might interact with other molecules, which is critical for applications in materials science and beyond.

Exploration of Applications in Materials Science and Polymer Chemistry

The strained four-membered ring of azetidine offers unique reactivity that can be harnessed in materials science and polymer chemistry. rsc.org While azetidines have been explored as building blocks for polyamines and energetic materials, the potential of this compound in these fields remains untapped. acs.orgchemrxiv.orgnih.govrsc.org

Unexplored avenues include:

Ring-Opening Polymerization (ROP) : Azetidines can undergo cationic ring-opening polymerization to form polyamines. utwente.nlacs.org The 4-ethylphenoxy group in this compound could impart unique properties, such as altered solubility, thermal stability, or hydrophobicity, to the resulting polymers. These polymers could find applications as coatings, CO₂ adsorbents, or templating materials. rsc.orgacs.org

Energetic Materials : Densely functionalized azetidines have been investigated as novel energetic materials, serving as potential melt-castable explosives or propellant plasticizers. acs.orgchemrxiv.orgnih.gov Introducing nitro or other energetic functionalities to the this compound scaffold could lead to new materials with tailored performance and sensitivity.

Photophysical Properties : The azetidine moiety has been shown to enhance the photophysical properties of fluorophores. researchgate.net Investigating the fluorescence and absorption characteristics of this compound and its derivatives could lead to the development of novel dyes, sensors, or components for optical materials.

| Application Area | Underlying Principle | Potential for this compound |

|---|---|---|

| Polymer Synthesis | Cationic Ring-Opening Polymerization (CROP) of the azetidine ring. utwente.nldigitellinc.com | Creation of novel poly(propylenimine) derivatives with unique solubility and thermal properties imparted by the phenoxy side chain. |

| Energetic Materials | Incorporation of high-energy functional groups onto the strained ring scaffold. acs.orgchemrxiv.orgnih.gov | Design of new energetic materials where the ethylphenoxy group modifies physical properties like melting point and density. |

| Optical Materials | Modification of chromophores with azetidine to tune photophysical properties. researchgate.net | Development of new fluorescent probes or dyes by leveraging the electronic influence of the azetidine-phenoxy system. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(4-Ethylphenoxy)azetidine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between azetidine derivatives and substituted phenols. For example, 3-azetidinols can react with 4-ethylphenol under basic conditions (e.g., potassium carbonate in polar aprotic solvents like DMF or DMSO) to form the ether linkage . Optimization includes controlling stoichiometry, temperature (often 80–120°C), and reaction time (12–24 hours). Monitoring via TLC or HPLC ensures completion. Purification via column chromatography or recrystallization yields the final product .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Characterization relies on spectroscopic techniques:

- NMR (¹H, ¹³C, DEPT) to confirm the azetidine ring and ethylphenoxy substituent.

- HRMS for molecular weight validation.

- FT-IR to identify functional groups (e.g., C-O-C stretching at ~1100 cm⁻¹).

- HPLC or GC with a purity threshold ≥95% for quality control .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Key precautions include:

- Use of fume hoods to avoid inhalation of aerosols.

- PPE : Nitrile gloves, lab coats, and safety goggles (GHS Category 2 skin/eye irritant).

- Storage in airtight containers under inert gas (N₂/Ar) to prevent oxidation.

- Emergency procedures: Immediate flushing with water for eye/skin contact and medical consultation for ingestion .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound derivatives, and how is stereochemical control achieved?

- Methodological Answer : Chiral phosphoric acid catalysts (e.g., TRIP or SPINOL-derived) can induce asymmetry during azetidine functionalization. For instance, desymmetrization of prochiral intermediates via hydrogen-bonding activation of substrates yields enantiomeric excesses >90% . Computational modeling (DFT) aids in predicting transition states and optimizing catalyst-substrate interactions .

Q. How can computational methods (e.g., DFT, molecular docking) predict the bioactivity of this compound analogs?

- Methodological Answer :

- DFT Calculations : Assess electronic properties (HOMO-LUMO gaps, Fukui indices) to predict reactivity.

- Molecular Docking : Screen analogs against target proteins (e.g., GPCRs, kinases) using software like AutoDock Vina. Focus on binding affinity (ΔG) and key residues (e.g., hydrogen bonds with azetidine nitrogen) .

- MD Simulations : Evaluate stability of ligand-receptor complexes over 100-ns trajectories .

Q. What mechanistic insights explain contradictory reactivity trends in azetidine-based reactions (e.g., ring-opening vs. functionalization)?

- Methodological Answer : Competing pathways depend on:

- Steric Effects : Bulky substituents (e.g., 4-ethylphenoxy) hinder nucleophilic ring-opening.

- Electronic Effects : Electron-withdrawing groups stabilize the azetidine ring, favoring functionalization over degradation.

- Catalytic Systems : Lewis acids (e.g., ZnCl₂) promote ring-opening, while organocatalysts favor substitution . Kinetic studies (e.g., Eyring plots) quantify activation barriers for each pathway .

Q. How does this compound interact with biological targets, and what assays validate its pharmacological potential?

- Methodological Answer :

- Target Identification : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding to receptors (e.g., σ₁ or NMDA).

- In Vitro Assays :

- Cytochrome P450 Inhibition : Assess metabolic stability.

- Cell Viability (MTT) : Screen for cytotoxicity in HEK-293 or HepG2 cells.

- In Vivo Models : Rodent studies for bioavailability and CNS penetration (logP ~2.5–3.5 optimal) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.